![molecular formula C9H8N2O B1626191 6-Methyl-1,5-naphthyridin-2-ol CAS No. 764717-60-4](/img/structure/B1626191.png)
6-Methyl-1,5-naphthyridin-2-ol
Overview
Description
6-Methyl-1,5-naphthyridin-2-ol (6-MN) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of naphthyridine, a heterocyclic compound that is composed of an aromatic six-membered ring with a nitrogen atom at the 2-position. 6-MN is a highly versatile compound that is used in a variety of research studies, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including derivatives like “6-Methyl-1,5-naphthyridin-2-ol”, have shown promise in anticancer research. They exhibit a range of biological activities that can be harnessed to target cancer cells. For instance, they may interfere with cell proliferation and survival pathways, making them potential candidates for cancer therapeutics .
Anti-HIV Activity
Compounds in the 1,6-naphthyridine family have been explored for their anti-HIV properties. Their structure allows them to interact with viral components, potentially inhibiting the replication of the HIV virus within host cells .
Antimicrobial Effects
The antimicrobial potential of 1,6-naphthyridines is another area of interest. These compounds could be used to develop new antibiotics that target resistant strains of bacteria .
Analgesic and Anti-inflammatory Uses
Research has indicated that 1,6-naphthyridines may possess analgesic and anti-inflammatory activities. This could lead to the development of new pain relief medications that work by reducing inflammation and interrupting pain signals .
Antioxidant Applications
The antioxidant capacity of 1,6-naphthyridines suggests they could protect cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders .
PARP Inhibition for Oncology
Some derivatives of 1,5-naphthyridines are being investigated for their ability to inhibit Poly-ADP-ribose-polymerase (PARP), which is a promising approach in treating certain types of cancers, particularly those with BRCA mutations .
Synthetic Strategies and Reactivity
The synthesis and reactivity of 1,5-naphthyridines are crucial for their application in medicinal chemistry. Advances in synthetic methods can lead to more efficient production and potentially new therapeutic agents .
Biochemical Research Tools
Fused 1,5-naphthyridines have been used as synthetic tools in biochemical research. They can serve as complex ligands in various biochemical assays or as probes to study biological processes .
Future Directions
The future directions for research on “6-Methyl-1,5-naphthyridin-2-ol” and related compounds could involve further exploration of their synthesis, reactivity, and biological activity . Given their wide range of biological activities, these compounds could have potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which 6-methyl-1,5-naphthyridin-2-ol belongs, exhibit a great variety of biological activities . They have been observed to act as ligands coordinating to metal ions, such as Pd(II), in aqueous solutions .
Mode of Action
It’s known that 1,5-naphthyridine derivatives can interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,6-naphthyridines, a related group of compounds, are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
properties
IUPAC Name |
6-methyl-1H-1,5-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(10-6)4-5-9(12)11-8/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEGURRPTDBLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459363 | |
Record name | 6-Methyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,5-naphthyridin-2-ol | |
CAS RN |
764717-60-4 | |
Record name | 6-Methyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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